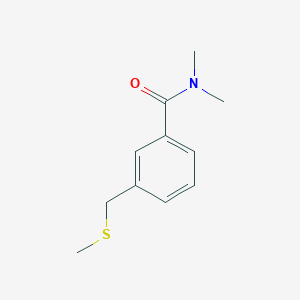
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have revealed its promising anticancer properties.
作用機序
The exact mechanism of action of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to work by activating the immune system and promoting the production of cytokines, which are small proteins that play a key role in the immune response. This compound has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This can help to starve tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to play a key role in the immune response. This compound has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is its potent antitumor activity, which has been demonstrated in numerous preclinical studies. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, this compound has some limitations for lab experiments, such as its limited solubility in water, which can make it difficult to administer to animals.
将来の方向性
There are a number of potential future directions for research on N,N-dimethyl-3-(methylsulfanylmethyl)benzamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying this compound's antitumor activity, which could lead to the development of new therapeutic strategies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成法
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-aminobenzamide with dimethyl sulfate, followed by the reaction of the resulting compound with sodium thiomethoxide. This process results in the formation of this compound, which can then be purified and used for further studies.
科学的研究の応用
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to have potent antitumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJJVWHBUJFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

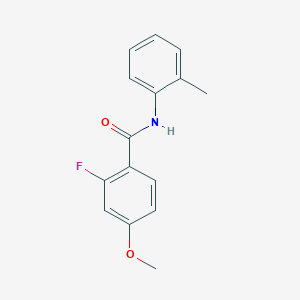
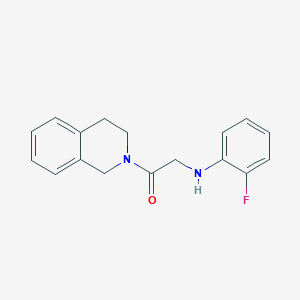

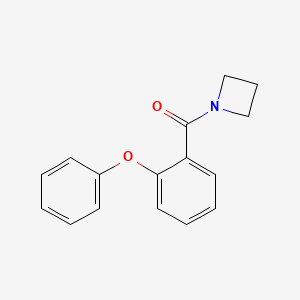
![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

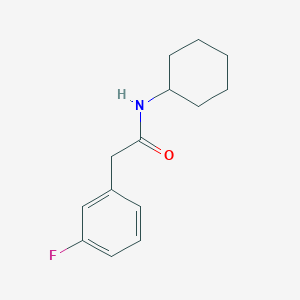
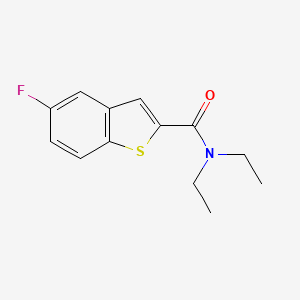
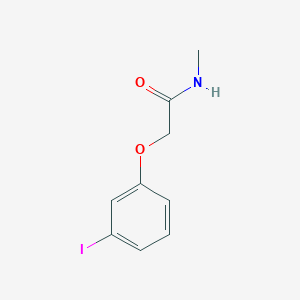

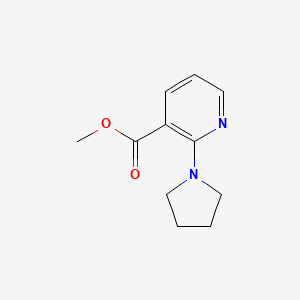
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)